Product packaging for 2,6-Bis(benzyloxy)pyridin-3-ol(Cat. No.:)

2,6-Bis(benzyloxy)pyridin-3-ol

Cat. No.: B13900257
M. Wt: 307.3 g/mol
InChI Key: VHAKEZHBQXGZIS-UHFFFAOYSA-N
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Description

2,6-Bis(benzyloxy)pyridin-3-ol (CAS 39954-16-0) is a protected pyridin-3-ol derivative that serves as a versatile and valuable synthetic intermediate in medicinal and coordination chemistry. This compound is expertly designed for researchers developing hydroxypyridinone (HOPO)-based ligands and chelators . The benzyloxy groups protect the phenol and pyridone oxygen atoms, enabling regioselective functionalization, particularly efficient N-alkylation at the pyridone nitrogen, which is a crucial step in constructing complex molecular architectures . This makes it a superior building block compared to its unprotected counterpart, 2,3-dihydroxypyridine, for the preparation of functional HOPO linkers . The primary research value of this compound lies in the synthesis of novel siderophores and metal chelating agents. HOPO compounds are powerful chelators for hard metal ions like iron(III) and are investigated for a range of applications. These include serving as synthetic siderophores for iron sequestration, developing therapeutic agents for conditions like iron overload (e.g., analogs of deferiprone), creating MRI contrast agents, and designing systems for actinide binding in environmental remediation . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound requires specific storage and handling conditions; it is recommended to be stored at 4-8°C and is often shipped using cold-chain transportation to ensure stability . Please refer to the Safety Data Sheet for detailed hazard information, which includes safety warnings and precautionary statements .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NO3 B13900257 2,6-Bis(benzyloxy)pyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

2,6-bis(phenylmethoxy)pyridin-3-ol

InChI

InChI=1S/C19H17NO3/c21-17-11-12-18(22-13-15-7-3-1-4-8-15)20-19(17)23-14-16-9-5-2-6-10-16/h1-12,21H,13-14H2

InChI Key

VHAKEZHBQXGZIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=C(C=C2)O)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 2,6 Bis Benzyloxy Pyridin 3 Ol and Its Precursors

Historical Perspectives on Pyridinol Synthesis Relevant to 2,6-Bis(benzyloxy)pyridin-3-ol

The journey to synthesizing complex pyridinols is built upon more than a century of foundational work in pyridine (B92270) chemistry. The structure of pyridine was first proposed to be analogous to benzene (B151609), with a nitrogen atom replacing a C-H unit, by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. wikipedia.org This was experimentally confirmed in 1876 when William Ramsay accomplished the first laboratory synthesis of a heteroaromatic compound by reacting acetylene (B1199291) with hydrogen cyanide in a furnace. wikipedia.orgresearchgate.net

Early progress in creating functionalized pyridine derivatives was marked by the development of several key named reactions that are still relevant today.

Hantzsch Pyridine Synthesis (1881): Arthur Rudolf Hantzsch developed the first reliable synthetic route to substituted pyridines, demonstrating the feasibility of constructing the ring system through systematic organic synthesis.

Chichibabin Pyridine Synthesis (1924): This method became a significant industrial route, typically involving the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org While often suffering from low yields, its use of inexpensive precursors made it valuable. wikipedia.org

The synthesis of the specific pyridin-3-ol core has historical roots in the transformation of other accessible starting materials. For instance, methods were developed for the preparation of 2-amino-3-hydroxypyridine (B21099) from furfural (B47365), a bio-based chemical. google.comresearchgate.net This process involves the ring-opening of furfural with chlorine or bromine, followed by reaction with an ammonium (B1175870) source to form the pyridinol structure. google.com These early methods established the fundamental principles of forming the pyridinol scaffold, which are essential for planning a synthesis of a highly substituted target like this compound.

Contemporary Synthetic Routes to this compound

Modern synthetic strategies for this compound typically involve a multi-step process starting from a pre-functionalized pyridine ring. A plausible route would begin with a precursor such as 2-amino-3-hydroxypyridine. google.com The synthesis would then proceed through the protection of the hydroxyl groups, followed by the conversion of the amino group into the required 3-ol functionality.

Strategies for Installation of Benzyloxy Moieties

The introduction of the two benzyloxy groups is a critical step in the synthesis of this compound. These groups serve as protecting groups for the hydroxyl functionalities at the 2- and 6-positions, preventing them from reacting in subsequent steps while also influencing the molecule's solubility and electronic properties. smolecule.com Several standard and advanced methods are available for this transformation.

One of the most common methods is the Williamson ether synthesis . This involves treating a dihydroxypyridine derivative with a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. smolecule.comvulcanchem.com The choice of base and solvent is crucial for the reaction's success. Strong bases like sodium hydride (NaH) or milder ones like potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like N,N-dimethylformamide (DMF). vulcanchem.com

Another powerful technique is the Mitsunobu reaction , which can also be used to install the benzyloxy group. vulcanchem.com This reaction typically involves reacting the hydroxypyridine with benzyl alcohol using a combination of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh₃).

More recently, milder reagents have been developed to install benzyl groups under neutral conditions, which is particularly useful for complex substrates sensitive to acidic or basic conditions. d-nb.info One such reagent is 2-benzyloxy-1-methylpyridinium triflate , which releases an electrophilic benzyl species upon warming. d-nb.info

MethodReagentsConditionsAdvantagesDisadvantagesCitations
Williamson Ether Synthesis Benzyl halide (e.g., BnBr), Base (e.g., NaH, K₂CO₃)Polar aprotic solvent (e.g., DMF), 0 °C to RTWidely applicable, uses common reagents.Requires strong base, which may not be compatible with all functional groups. , vulcanchem.com, smolecule.com
Mitsunobu Reaction Benzyl alcohol, DEAD/DIAD, PPh₃Anhydrous solvent (e.g., THF)Mild conditions, proceeds with inversion of configuration (if applicable).Generates stoichiometric phosphine (B1218219) oxide byproduct, which can complicate purification. vulcanchem.com
Benzylpyridinium Salt 2-Benzyloxy-1-methylpyridinium triflateWarming in a non-polar solvent (e.g., toluene)Neutral reaction conditions, suitable for sensitive substrates.Reagent must be prepared separately. d-nb.info

Approaches to Pyridinol Core Formation and Functionalization

The construction of the central pyridinol ring can be achieved through two main approaches: building the ring from acyclic precursors or functionalizing a pre-existing pyridine ring. nih.gov

Ring Construction: Contemporary methods often rely on transition-metal-catalyzed cyclization and cross-coupling procedures to form functionalized pyridine rings. researchgate.net Multicomponent reactions (MCRs), where three or more reactants combine in a single pot, are particularly efficient for creating molecular complexity in one step. beilstein-journals.org For example, a three-component reaction involving lithiated allenes, nitriles, and carboxylic acids has been developed to synthesize highly substituted pyridin-4-ol derivatives. beilstein-journals.orgchim.it

Functionalization of Precursors: A common strategy is to start with a readily available, simpler pyridine derivative and introduce the necessary functional groups. A key precursor for the pyridin-3-ol moiety is 3-hydroxypyridine (B118123), which can be synthesized from furfurylamine (B118560) via oxidation with hydrogen peroxide. google.com An even more relevant starting material, 2-amino-3-hydroxypyridine, can be prepared from furfural through a ring-opening reaction followed by cyclization with an ammonia source. google.com This precursor contains the amino group that can later be converted to a hydroxyl group via diazotization and subsequent hydrolysis.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to achieving high yields and purity in multistep syntheses. researchgate.net Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants. uc.pt

A data table illustrating the optimization of a hypothetical reaction step is shown below.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Citations
1NoneToluene (B28343)8024<5 researchgate.net
2Pd(OAc)₂ (2%)Toluene801245 acs.org
3CuI (5%)DMF100865 beilstein-journals.org
4CuI (5%) / Bipyridine (10%)DMF80685 beilstein-journals.org
5CuI (5%) / Bipyridine (10%)DMSO80678 beilstein-journals.org

Convergent and Divergent Synthetic Approaches to Analogs of this compound

The synthesis of analogs of this compound can be approached using either convergent or divergent strategies to efficiently create libraries of related compounds for further research. nih.gov

A divergent synthesis begins with a common, complex intermediate which is then subjected to various reactions to produce a range of different final products. crimsonpublishers.combeilstein-journals.org For example, a key intermediate like 2,6-Bis(benzyloxy)-3-bromopyridine nih.gov or (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid sigmaaldrich.com could be synthesized. The bromo-derivative could then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide variety of substituents at the 3-position. Similarly, the boronic acid derivative could be coupled with different aryl or vinyl halides. chim.it

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of pyridinols can significantly reduce the environmental impact, improve safety, and increase efficiency. rasayanjournal.co.injmaterenvironsci.com

Key green strategies applicable to this synthesis include:

Multicomponent Reactions (MCRs): As mentioned, MCRs combine multiple reactants in a single step, reducing the number of synthetic operations, minimizing solvent waste, and simplifying purification processes. rasayanjournal.co.innih.gov

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Replacing these with environmentally benign alternatives like water or ethanol (B145695) can drastically improve the green profile of a reaction. jmaterenvironsci.comnih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound sonication are increasingly used to accelerate reactions. rasayanjournal.co.inresearchgate.net These methods can lead to shorter reaction times, higher yields, and purer products compared to conventional heating. nih.gov

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is a cornerstone of green chemistry. They are used in small amounts and can often be recovered and reused, reducing waste compared to stoichiometric reagents. nih.gov

Green Chemistry PrincipleApplication in Pyridinol SynthesisBenefitCitations
Atom Economy / MCRs One-pot, multi-component synthesis of the pyridine ring.Fewer steps, less waste, increased efficiency. rasayanjournal.co.in, nih.gov
Safer Solvents Using water or ethanol as the reaction medium.Reduced toxicity and environmental impact. jmaterenvironsci.com
Energy Efficiency Microwave-assisted or ultrasound-promoted reactions.Shorter reaction times, potentially higher yields. nih.gov, researchgate.net
Catalysis Employing reusable catalysts for ring formation or functionalization.Reduced waste, avoids stoichiometric toxic reagents. nih.gov

Chemical Reactivity and Transformative Chemistry of 2,6 Bis Benzyloxy Pyridin 3 Ol

Electrophilic and Nucleophilic Reactivity on the Pyridine (B92270) Core and Substituents

The reactivity of 2,6-bis(benzyloxy)pyridin-3-ol is governed by the interplay of its pyridine core and its substituents. The pyridine ring is inherently electron-deficient, which typically makes it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene (B151609). However, the electronic properties of the substituents on the ring significantly modulate this reactivity.

The hydroxyl group (-OH) at the C-3 position and the two benzyloxy groups (-OCH₂Ph) at the C-2 and C-6 positions are all electron-donating groups. They increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than an unsubstituted pyridine. The hydroxyl group is a particularly strong activating group and directs electrophiles primarily to the ortho and para positions. For a 3-hydroxypyridine (B118123), this would activate the C-2, C-4, and C-6 positions. vulcanchem.com In this specific molecule, since the C-2 and C-6 positions are already substituted, electrophilic substitution is expected to occur preferentially at the C-4 position.

The pyridine nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center. This site is readily protonated or can coordinate to Lewis acids and metal centers. The electron-donating nature of the three oxygen-containing substituents enhances the basicity and nucleophilicity of the ring nitrogen.

Nucleophilic aromatic substitution, while less favorable on this electron-rich ring compared to electron-deficient pyridines (e.g., halopyridines), can be achieved if a suitable leaving group is present on the ring.

Transformations Involving the Hydroxyl Group

The hydroxyl group at the C-3 position is a versatile functional handle for a variety of chemical transformations. guidechem.com Its reactivity is central to modifying the molecule's structure and properties.

Common transformations include:

Etherification and Esterification: The hydroxyl group can react with alkyl halides or other electrophiles under basic conditions to form ethers, a reaction known as the Williamson ether synthesis. scirp.org It can also be acylated to form esters using acyl chlorides, anhydrides, or through catalyzed reactions with carboxylic acids. researchgate.net A DABCO-mediated reaction with aryl acyl peroxides provides an efficient, metal-free method for synthesizing aromatic esters from 3-hydroxypyridines at room temperature. researchgate.net

Conversion to a Leaving Group: For synthetic applications, particularly cross-coupling reactions, the hydroxyl group is often converted into a more effective leaving group. A common strategy is its transformation into a triflate (trifluoromethanesulfonyl, -OTf) by reaction with triflic anhydride (B1165640). acs.org Pyridyl triflates are excellent substrates for palladium-catalyzed coupling reactions. mdpi.com

Table 1: Representative Transformations of the Hydroxyl Group in 3-Hydroxypyridine Systems
Reaction TypeReagentsProduct TypeSignificance
EtherificationAlkyl halide (e.g., CH₃I), Base (e.g., NaH)3-AlkoxypyridineModification of solubility and electronic properties.
EsterificationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)3-AcyloxypyridineIntroduction of a new functional group.
TriflationTriflic anhydride ((CF₃SO₂)₂O), Base (e.g., Pyridine)Pyridin-3-yl triflateActivation for cross-coupling reactions. acs.orgmdpi.com

Transformations Involving the Benzyloxy Substituents

The two benzyloxy groups serve as protecting groups for the hydroxyl functions at the C-2 and C-6 positions. The most significant transformation involving these groups is their cleavage to reveal the free hydroxyl groups, a process known as debenzylation.

The primary method for cleaving benzyl (B1604629) ethers is catalytic hydrogenolysis . acsgcipr.org This reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often on a carbon support (Pd/C). acsgcipr.org The reaction proceeds under mild conditions and produces the deprotected diol (2,6-dihydroxypyridin-3-ol) and toluene (B28343) as a byproduct. acsgcipr.org

Several factors can influence the efficiency and selectivity of this reaction:

Catalyst Poisons: The presence of nitrogen-containing compounds, such as pyridine itself, can act as a poison for the palladium catalyst and inhibit the hydrogenolysis of benzyl ethers. organic-chemistry.orgresearchgate.net This phenomenon can be exploited to achieve chemoselectivity in molecules with multiple reducible functional groups. For instance, functional groups like olefins, Cbz groups, and azides can be hydrogenated while leaving benzyl ethers intact by adding pyridine or ammonia (B1221849) to the reaction mixture. organic-chemistry.org

Alternative Methods: While catalytic hydrogenolysis is most common, other methods for benzyl ether cleavage exist, although they may be less compatible with the pyridine core. These include using strong acids (limited to acid-insensitive substrates) or oxidative cleavage. organic-chemistry.org Oxidative methods can be performed using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), sometimes under photoirradiation, or with oxoammonium salts. organic-chemistry.orgresearchgate.netresearchgate.net Lewis acids, such as boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can also effect debenzylation under mild conditions with good functional group tolerance. organic-chemistry.org

Metal-Catalyzed Coupling Reactions of this compound and its Derivatives

Derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To participate in these reactions, the pyridine core must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid) with an organic halide or triflate. nih.gov This reaction is a key method for synthesizing aryl-substituted pyridines. researchgate.net

To utilize this compound in a Suzuki coupling, it would first be converted to a derivative like 4-bromo-2,6-bis(benzyloxy)pyridin-3-ol or 2,6-bis(benzyloxy)pyridin-3-yl triflate. The triflate, formed from the hydroxyl group, is an excellent substrate. mdpi.com The general reaction involves treating the pyridyl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
ComponentExampleReference
Pyridine SubstrateHalopyridine or Pyridyl Triflate nih.gov
Coupling PartnerArylboronic acid (Ar-B(OH)₂) researchgate.net
CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd-PEPPSI-IPr nih.govresearchgate.net
BaseK₂CO₃, Cs₂CO₃, KHCO₃ researchgate.netnih.gov
SolventToluene, Dioxane, DMF/H₂O, EtOH/H₂O researchgate.netnih.gov

The reaction is tolerant of a wide range of functional groups and allows for the modular construction of complex, polysubstituted pyridine structures. nih.gov

Other Cross-Coupling Reactions (e.g., Negishi Coupling)

Besides the Suzuki reaction, other cross-coupling methods can be applied to functionalized derivatives of this compound. The Negishi coupling is a powerful alternative that involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex. rsc.org

This method offers several advantages, including mild reaction conditions and high functional group tolerance. organic-chemistry.orgorgsyn.org For instance, a bromo- or chloro-substituted derivative of the parent compound could be coupled with an organozinc reagent. organic-chemistry.org The reactivity of halopyridines in Negishi couplings generally follows the order I > Br > Cl, with bromo-substituted pyridines reacting efficiently at room temperature, while chloro-pyridines may require heating. rsc.orgorganic-chemistry.org This differential reactivity can be used for selective, sequential couplings on poly-halogenated pyridines. orgsyn.org

Chelation and Coordination Chemistry with Metal Centers

3-Hydroxypyridine derivatives are highly effective ligands in coordination chemistry due to the presence of multiple donor atoms. this compound can act as a ligand, coordinating to metal centers through several potential sites:

The pyridine nitrogen atom.

The oxygen atom of the 3-hydroxyl group (typically after deprotonation to form a pyridinolate).

The oxygen atoms of the C-2 and C-6 benzyloxy groups.

The most common coordination mode for 3-hydroxypyridine ligands involves the formation of a five-membered chelate ring by binding to a metal center through both the pyridine nitrogen and the deprotonated oxygen of the adjacent hydroxyl group. researchgate.net This bidentate N,O-coordination creates a stable complex. nih.gov

Derivatization Strategies for Structural Modification and Diversification

The chemical scaffold of this compound presents multiple reactive sites that allow for a variety of derivatization strategies. The presence of a phenolic hydroxyl group, an aromatic pyridine ring, and two benzyloxy ether linkages offers opportunities for structural modification and the synthesis of diverse derivatives. These transformations are crucial for generating libraries of compounds for various applications, including medicinal chemistry and materials science. Key derivatization strategies include modifications at the hydroxyl group, such as O-alkylation and O-acylation, and transformations involving the pyridine ring, most notably palladium-catalyzed cross-coupling reactions.

The hydroxyl group at the C-3 position is a primary site for functionalization. Its nucleophilic character allows for reactions with various electrophiles to introduce a wide array of substituents.

One of the most common derivatization methods for the hydroxyl group is O-alkylation, which involves the formation of an ether linkage. This can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, in the alkylation of the structurally similar 3-benzyloxy-2-pyridinone, sodium hydride in dimethylformamide (DMF) has been shown to be an effective combination for achieving high yields. Similar conditions can be applied to this compound to produce a range of O-alkylated derivatives.

Another important O-alkylation technique is the Mitsunobu reaction, which allows for the coupling of the pyridinol with a broad range of alcohols under mild conditions. This reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). However, studies on related 2-pyridone systems have shown that the Mitsunobu reaction can sometimes lead to a mixture of N- and O-alkylation products, which could be a consideration for this compound as well, depending on the tautomeric equilibrium.

The following table summarizes representative O-alkylation reactions that are applicable to this compound based on studies of analogous compounds.

Table 1: Representative O-Alkylation Reactions for Pyridin-3-ol Scaffolds

Alkylating Agent Reagents Product Type Reference
Alkyl Halide (e.g., R-Br) NaH, DMF O-Alkyl Ether

O-acylation, the formation of an ester linkage, is another key strategy for derivatizing the hydroxyl group. This is typically accomplished by reacting the pyridinol with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like pyridine or triethylamine. Chemoenzymatic methods have also been successfully employed for the acylation of 3-hydroxypyridine derivatives. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficiency in catalyzing the acetylation of hydroxypyridine derivatives using ethyl acetate (B1210297) as the acylating agent and solvent. This biocatalytic approach offers the advantages of mild reaction conditions and high selectivity.

The table below outlines common O-acylation methods.

Table 2: O-Acylation Methods for 3-Hydroxypyridine Derivatives

Acylating Agent Reagents/Catalyst Product Type Reference
Acyl Chloride (e.g., R-COCl) Pyridine or Et₃N O-Acyl Ester
Ethyl Acetate Candida antarctica lipase B (CALB) O-Acetyl Ester

The pyridine ring of this compound can also be functionalized, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

A key intermediate for these transformations is (2,6-bis(benzyloxy)pyridin-3-yl)boronic acid, which can be synthesized from the corresponding 3-bromo or 3-iodo derivative of 2,6-bis(benzyloxy)pyridine (B188532). This boronic acid derivative is a versatile building block for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the C-3 position. The Suzuki-Miyaura coupling is widely used in medicinal chemistry and materials science due to its broad functional group tolerance and mild reaction conditions.

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that can be utilized to form carbon-nitrogen bonds. While direct amination of the 3-hydroxy group is less common, a related precursor, 3-amino-2,6-bis(benzyloxy)pyridine, can be synthesized and subsequently coupled with various aryl or heteroaryl halides to introduce diverse amino substituents. This reaction typically employs a palladium catalyst in combination with a phosphine ligand.

The following table provides an overview of palladium-catalyzed cross-coupling reactions for the derivatization of the pyridine core.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Derivatization

Reaction Type Key Precursor Coupling Partner Product Type Reference
Suzuki-Miyaura Coupling (2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid Aryl/Heteroaryl Halide 3-Aryl/Heteroaryl Derivative

These derivatization strategies highlight the versatility of this compound as a scaffold for creating a wide range of structurally diverse molecules with potential applications in various scientific fields.

Advanced Spectroscopic and Structural Elucidation Studies of 2,6 Bis Benzyloxy Pyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the connectivity and spatial arrangement of atoms in a molecule. For 2,6-Bis(benzyloxy)pyridin-3-ol, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the conformation of the flexible benzyloxy groups and the electronic environment of the pyridine (B92270) ring. The chemical shifts are influenced by the electron-donating nature of the hydroxyl and benzyloxy groups.

Aromatic Protons: The protons on the pyridine ring are expected to appear as a doublet and a triplet, with their chemical shifts influenced by the substituents. Based on data for the analogous compound 2,6-dimethoxypyridine, the pyridine protons would likely appear in the range of 6.0-7.5 ppm. chemicalbook.com The ten protons of the two benzyl (B1604629) groups would resonate in the aromatic region, typically between 7.2 and 7.5 ppm.

Methylene (B1212753) Protons: The four methylene protons of the two benzyloxy groups (-O-CH₂-Ph) are diastereotopic and would likely appear as a singlet or two distinct doublets around 5.0-5.5 ppm.

Hydroxyl Proton: The hydroxyl proton's chemical shift is highly dependent on the solvent and concentration and could appear over a broad range, but is expected to be deshielded due to hydrogen bonding.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton.

Pyridine Carbons: The carbons of the pyridine ring directly attached to the oxygen atoms (C2 and C6) would be significantly deshielded, appearing around 160-165 ppm. The C3 carbon bearing the hydroxyl group would also be deshielded, while the other pyridine carbons would resonate at higher fields.

Benzyl Carbons: The carbons of the benzyl groups would show characteristic signals, with the methylene carbons appearing around 70 ppm and the aromatic carbons between 127 and 137 ppm.

Conformational Analysis: The rotational freedom of the benzyloxy groups around the C-O bonds leads to various possible conformations. Nuclear Overhauser Effect (NOE) experiments could be employed to probe the through-space proximity of protons, providing insights into the preferred orientation of the benzyl rings relative to the pyridine core.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-47.0-7.3 (t)C-4: ~105-110
Pyridine H-56.2-6.5 (d)C-5: ~100-105
Benzyl Ar-H7.2-7.5 (m)Benzyl Ar-C: ~127-137
Methylene (-CH₂-)5.0-5.5 (s)Methylene (-CH₂-): ~70-75
Hydroxyl (-OH)Variable-
Pyridine C-2, C-6-~160-165
Pyridine C-3-~145-150

X-ray Crystallography for Solid-State Structural Determination

Key structural features that could be elucidated include:

Planarity of the Pyridine Ring: Confirmation of the aromatic pyridine core's planarity.

Conformation of Benzyloxy Groups: The precise dihedral angles of the benzyloxy substituents relative to the pyridine ring would be established, revealing the solid-state conformation.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be visualized, highlighting any significant intermolecular forces such as hydrogen bonding involving the hydroxyl group and π-π stacking between the aromatic rings.

While no crystal structure for the title compound is publicly available, analysis of related structures, such as substituted pyridines, indicates the likelihood of a planar pyridine ring with the benzyloxy groups adopting a conformation that minimizes steric hindrance.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, with the broadening suggesting intermolecular hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks above 3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the pyridine and benzyl rings.

C-O Stretch: Strong absorptions in the 1200-1300 cm⁻¹ (aryl ether) and 1000-1100 cm⁻¹ (alkyl ether) regions would confirm the presence of the C-O bonds of the benzyloxy and hydroxyl groups.

C=N and C=C Stretching: Vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FTIR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
O-H Stretch (H-bonded)3200-3600 (broad, strong)Weak
Aromatic C-H Stretch3030-3100 (sharp, medium)Strong
Aliphatic C-H Stretch2850-2960 (medium)Medium
C=N, C=C Ring Stretch1400-1600 (strong)Strong
C-O-C Asymmetric Stretch~1250 (strong)Medium
C-O-C Symmetric Stretch~1040 (strong)Weak
Aromatic Ring BreathingWeakStrong

Mass Spectrometry for Elucidation of Fragmentation Pathways and Isomeric Distinctions

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

For this compound (C₁₉H₁₇NO₃), the molecular ion peak [M]⁺• would be expected at m/z 307. The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways:

Benzylic Cleavage: The most prominent fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. This is a very common fragmentation for compounds containing a benzyl ether moiety. The corresponding radical cation would be at m/z 216.

Loss of a Benzyloxy Radical: Loss of a benzyloxy radical (•OCH₂Ph) would result in an ion at m/z 200.

Fragmentation of the Pyridine Ring: Subsequent fragmentation of the pyridine ring can lead to smaller charged fragments.

The fragmentation pattern of the analogous compound 2,6-dimethoxypyridine shows a strong molecular ion peak and fragmentation via loss of a methyl group and formaldehyde, which supports the proposed fragmentation pathways involving cleavage of the ether linkages. nist.gov The identification of 2,6-dimethylpyridin-3-ol in degradation studies was confirmed by mass spectral analysis, indicating the stability of the substituted pyridinol core. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
307Molecular Ion [M]⁺•C₁₉H₁₇NO₃⁺•
216[M - C₇H₇]⁺C₁₂H₁₀NO₃⁺
200[M - C₇H₇O]⁺•C₁₂H₉NO₂⁺•
91Benzyl CationC₇H₇⁺

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Investigations of Chiral Analogs (If applicable)

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. As this compound is an achiral molecule, it will not exhibit any CD or ORD signals. This section is therefore not applicable to the title compound.

Correlation of Spectroscopic Data with Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental spectroscopic data. By creating a computational model of this compound, various spectroscopic properties can be predicted and compared with experimental results for the compound or its analogues.

NMR Chemical Shifts: DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy, aiding in the assignment of complex spectra.

Vibrational Frequencies: The vibrational frequencies and intensities for both IR and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to confirm vibrational assignments.

Molecular Orbitals and Electronic Transitions: DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insights into the electronic properties and reactivity of the molecule. Time-dependent DFT (TD-DFT) can predict electronic transitions, which can be correlated with UV-Visible spectroscopy.

By correlating the experimental spectroscopic data of analogous compounds with computational models, a more complete and confident structural and electronic characterization of this compound can be achieved.

Computational and Theoretical Investigations of 2,6 Bis Benzyloxy Pyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of molecules. For 2,6-bis(benzyloxy)pyridin-3-ol, density functional theory (DFT) methods would be suitable for investigating its electronic structure.

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-3-ol ring, particularly the oxygen and nitrogen atoms, as well as the benzyloxy groups. The LUMO, conversely, would likely be distributed over the pyridine (B92270) ring, which can act as an electron acceptor. Computational studies on similar pyridine derivatives suggest that the introduction of electron-donating groups, such as the benzyloxy moieties, would raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The hydroxyl group at the 3-position would also contribute to the electron density of the HOMO.

The HOMO-LUMO gap for this compound is predicted to be in a range typical for substituted pyridines, indicating moderate stability and reactivity.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound based on Analogous Compounds

PropertyPredicted Value/Characteristic
HOMO Energy Relatively high, indicating susceptibility to electrophilic attack.
LUMO Energy Moderately low, suggesting potential for accepting electrons.
HOMO-LUMO Gap Moderate, implying a balance of stability and reactivity.
HOMO Localization Primarily on the pyridin-3-ol ring and benzyloxy oxygen atoms.
LUMO Localization Distributed across the pyridine ring system.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other molecules. The EPS map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the most negative electrostatic potential (red) is expected to be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites likely targets for electrophiles and hydrogen bond donors. The benzyloxy oxygen atoms would also contribute to regions of negative potential. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive electrostatic potential (blue), rendering it a potential hydrogen bond donor. The aromatic protons of the benzyl (B1604629) groups and the pyridine ring would also show regions of positive potential.

The pKa values of a molecule are critical for understanding its behavior in different pH environments. Computational methods can predict pKa values with reasonable accuracy. nih.govpeerj.com For this compound, there are two main ionizable groups: the pyridinium (B92312) nitrogen and the hydroxyl group.

The pyridine nitrogen is basic and can be protonated. The presence of two electron-donating benzyloxy groups at the 2 and 6 positions is expected to increase the electron density on the nitrogen atom, thereby increasing its basicity and leading to a higher pKa value for its conjugate acid compared to unsubstituted pyridine.

The hydroxyl group at the 3-position is acidic. Its acidity would be influenced by the electronic effects of the pyridine ring and the benzyloxy substituents. Computational studies on hydroxypyridines have shown that the pKa of the hydroxyl group can be accurately predicted. researchgate.net

Table 2: Predicted pKa Values for this compound based on Analogous Compounds

Ionizable GroupPredicted pKa RangeRationale
Pyridinium Nitrogen (Conjugate Acid) 5.5 - 6.5Increased basicity due to electron-donating benzyloxy groups.
Hydroxyl Group 8.0 - 9.0Acidity influenced by the pyridine ring and substituents.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and dynamics of this compound. researchgate.net The molecule possesses several rotatable bonds, primarily the C-O bonds of the benzyloxy groups and the C-C bonds connecting the benzyl groups to the oxygen atoms.

MD simulations would likely reveal that the benzyloxy groups are highly flexible, adopting various orientations relative to the pyridine ring. The preferred conformations would be a result of the balance between steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and one of the benzyloxy oxygen atoms. The simulations could also explore the solvent effects on the conformational preferences of the molecule. The aggregation behavior of aromatic molecules in solution has also been studied using MD simulations, which could be relevant for understanding the intermolecular interactions of this compound at higher concentrations. nih.gov

Docking Studies with Hypothetical Molecular Targets (Generic, without clinical implication)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. niscpr.res.in In the absence of a known biological target for this compound, generic docking studies can be performed against hypothetical protein active sites to explore its potential interaction modes.

A hypothetical active site could be designed with a combination of hydrophobic pockets and hydrogen-bonding residues. Docking simulations would likely predict that the benzyl groups of this compound would favor interactions with hydrophobic pockets in a protein's binding site. The pyridin-3-ol core would be crucial for forming specific hydrogen bonds. The hydroxyl group could act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen could act as a hydrogen bond acceptor. These interactions are common for pyridine derivatives in various biological contexts. nih.gov

Table 3: Predicted Interaction Modes of this compound in a Hypothetical Active Site

Molecular MoietyPredicted Interaction TypePotential Interacting Residues (Hypothetical)
Benzyl Groups Hydrophobic interactions, π-π stackingLeucine, Isoleucine, Phenylalanine, Tyrosine
Pyridin-3-ol Ring Hydrogen bonding, π-π stackingSerine, Threonine, Aspartate, Glutamate, Histidine
Hydroxyl Group Hydrogen bond donor/acceptorAspartate, Glutamate, Histidine, Serine
Pyridine Nitrogen Hydrogen bond acceptorSerine, Threonine, Lysine, Arginine

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. nih.gov These predictions can aid in the structural elucidation and characterization of this compound.

NMR Spectroscopy: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. The predicted shifts would be sensitive to the electronic environment of each nucleus. For instance, the protons and carbons of the pyridine ring would have distinct chemical shifts influenced by the hydroxyl and benzyloxy substituents.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. Characteristic peaks would be expected for the O-H stretching of the hydroxyl group, C-O stretching of the ether linkages, and various C-H and C=C/C=N stretching and bending modes of the aromatic rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra. The predicted transitions would likely correspond to π-π* transitions within the aromatic systems. The presence of the auxochromic hydroxyl and benzyloxy groups is expected to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted pyridine.

Table 4: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Features
1H NMR Aromatic protons in the range of 6.5-8.5 ppm; benzylic protons around 5.0-5.5 ppm; hydroxyl proton with a variable chemical shift.
13C NMR Aromatic carbons in the range of 100-160 ppm; benzylic carbon around 70-80 ppm.
IR Spectroscopy Broad O-H stretch around 3200-3400 cm-1; C-O stretches around 1000-1300 cm-1; Aromatic C-H and C=C/C=N stretches in their characteristic regions.
UV-Vis Spectroscopy Absorption maxima in the UV region, likely red-shifted compared to pyridine due to auxochromic groups.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Theoretical analyses, predominantly employing Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms that are otherwise challenging to observe experimentally. nih.gov These computational methods allow for the mapping of the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This path includes the identification and characterization of transition states—the highest energy points along the reaction coordinate—and any intermediates that may be formed.

For a substituted pyridin-3-ol like this compound, several types of reactions could be computationally modeled. These include electrophilic aromatic substitution, nucleophilic attack, and reactions involving the hydroxyl group. The presence of the benzyloxy groups at the 2 and 6 positions, and the hydroxyl group at the 3 position, significantly influences the electron density of the pyridine ring, thereby dictating its reactivity.

Hypothetical Reaction Coordinate Modeling

To illustrate the type of data generated from such a study, consider a hypothetical electrophilic substitution reaction on the pyridine ring of this compound. Computational modeling would calculate the energy profile for the electrophile attacking different positions on the ring (e.g., C4 or C5). The calculations would reveal the activation energies for each pathway, indicating the most likely site of reaction.

A typical output from such a computational study would include the relative energies of the reactants, transition states, intermediates, and products. This information is crucial for understanding the feasibility and selectivity of a reaction.

Table 1: Hypothetical Calculated Energies for Electrophilic Bromination of this compound

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Br₂)0.0
Transition State (C4-attack)+15.2
Sigma Complex Intermediate (C4-attack)+5.8
Transition State (C5-attack)+18.9
Sigma Complex Intermediate (C5-attack)+8.1
Product (4-bromo-2,6-bis(benzyloxy)pyridin-3-ol + HBr)-10.5
Product (5-bromo-2,6-bis(benzyloxy)pyridin-3-ol + HBr)-8.2

Note: The data in this table is purely illustrative and intended to represent the type of results obtained from computational transition state modeling. It is not based on actual experimental or calculated data for this compound.

Insights from Transition State Geometries

Beyond the energetic profile, computational modeling provides detailed geometric information about the transition states. The bond lengths and angles in a transition state structure reveal the extent of bond formation and bond breaking at that point in the reaction. This structural information is key to understanding the detailed molecular interactions that govern the reaction mechanism. For instance, in a cycloaddition reaction involving a pyridine derivative, the transition state geometry can indicate whether the reaction proceeds in a concerted or stepwise manner. nih.gov

Influence of Substituents

The benzyloxy and hydroxyl substituents on the pyridine ring play a critical role in determining its reactivity. Computational studies can quantify the electronic and steric effects of these groups. For example, the electron-donating nature of the hydroxyl and benzyloxy groups would be expected to activate the pyridine ring towards electrophilic attack. Transition state modeling can precisely calculate the stabilization or destabilization of transition states and intermediates due to these substituents, thereby providing a quantitative basis for predicting regioselectivity. Studies on other substituted pyridines have demonstrated the significant influence of substituents on reaction rates and mechanisms. researchgate.netresearchgate.net

Exploration of Applications and Potential Utilities of 2,6 Bis Benzyloxy Pyridin 3 Ol and Its Derivatives

Role as a Privileged Scaffold in Organic Synthesis

The term "privileged scaffold" refers to molecular frameworks that can serve as a basis for the synthesis of a wide array of compounds with diverse applications. Pyridine (B92270) derivatives, in general, are considered privileged structures in medicinal chemistry and organic synthesis due to their presence in numerous biologically active compounds and their versatile reactivity. researchgate.netresearchgate.net The 2,6-disubstituted pyridin-3-ol core, as seen in 2,6-Bis(benzyloxy)pyridin-3-ol, is a key structural motif in various natural products and synthetic molecules. acs.orgresearchgate.net

The benzyloxy groups in this compound act as protecting groups for the hydroxyl functionalities at the 2 and 6 positions of the pyridine ring. smolecule.com This protection allows for selective reactions to occur at other positions of the molecule, particularly at the 3-hydroxyl group or the pyridine nitrogen. Following the desired transformations, the benzyloxy groups can be removed, typically through catalytic hydrogenation, to reveal the free hydroxyl groups. This strategic use of protecting groups is a fundamental concept in multi-step organic synthesis, enabling the construction of complex molecules with high precision. smolecule.com

The synthesis of various substituted pyridines often involves multi-component reactions or cyclization strategies. organic-chemistry.orgacs.orgrsc.orgmdpi.com The 2,6-disubstituted-3-piperidinol moiety, a reduced form of the pyridin-3-ol core, is a critical component of several alkaloid lipids with significant biological activities. researchgate.net Synthetic strategies towards these complex natural products often rely on the stereoselective construction of this piperidinol core. acs.orgnih.govresearchgate.net For instance, the asymmetric synthesis of 2,6-disubstituted 3-piperidinols has been achieved through methods like nucleophilic addition to chiral pyridinium (B92312) salts. nih.govresearchgate.net

Application in Ligand Design for Organometallic Catalysis

Pyridine and its derivatives are widely utilized as ligands in organometallic chemistry due to the Lewis basicity of the nitrogen atom, which can coordinate to a variety of metal centers. evitachem.comalfachemic.com This coordination is fundamental to the field of catalysis, where the ligand plays a crucial role in modulating the reactivity and selectivity of the metal catalyst. evitachem.comchim.it The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing different substituents on the pyridine ring.

The this compound scaffold and its derivatives can act as versatile ligands. The pyridine nitrogen can coordinate to a metal, while the hydroxyl group at the 3-position can also participate in coordination or be modified to introduce other coordinating groups. solubilityofthings.com The bulky benzyloxy groups at the 2 and 6 positions can create a specific steric environment around the metal center, influencing the substrate approach and the stereochemical outcome of a catalytic reaction. vulcanchem.com

Derivatives of pyridin-3-ol have been incorporated into ligands for various catalytic transformations. For example, pyridine-based ligands are used in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, which are powerful tools for forming carbon-carbon bonds. evitachem.comnumberanalytics.com Ruthenium complexes bearing substituted pyridine-quinoline ligands have been synthesized and studied for their catalytic activity in transfer hydrogenation reactions. mdpi.com Furthermore, iridium complexes with chiral pyridine-containing ligands have shown high efficiency in the asymmetric hydrogenation of various substrates. acs.org The ability to synthesize a wide range of substituted pyridines allows for the creation of a diverse library of ligands for screening in different catalytic processes. organic-chemistry.org

Catalyst SystemApplicationReference
Palladium complexes with pyridine ligandsHeck coupling reaction evitachem.com
Ruthenium(II)-arene complexes with pyridine-quinoline ligandsTransfer hydrogenation of benzophenone mdpi.com
Iridium complexes with chiral spiro pyridine-aminophosphine ligandsAsymmetric hydrogenation acs.org
Copper(I) complex with 3H-(1,2,3)triazolo(4,5-b)pyridin-3-olCoupling of trifluoroacetimidoyl chlorides with terminal alkynes tandfonline.com

Utility in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and metal coordination. chim.it The design of molecules that can self-assemble into well-defined, functional supramolecular architectures is a major goal in this field. Pyridine derivatives are excellent building blocks for supramolecular chemistry due to their ability to participate in these non-covalent interactions. chim.it

This compound possesses several features that make it and its derivatives suitable for supramolecular applications. The hydroxyl group at the 3-position is a hydrogen bond donor and acceptor, enabling the formation of hydrogen-bonded networks. nih.gov The pyridine ring itself can act as a hydrogen bond acceptor through its nitrogen atom. nih.gov Furthermore, the aromatic rings of the benzyloxy groups and the pyridine core can engage in pi-pi stacking interactions, which contribute to the stability of the resulting assemblies. nih.gov

The coordination of the pyridine nitrogen to metal ions is another powerful tool for directing self-assembly. smolecule.com By combining metal-ligand coordination with other non-covalent interactions, it is possible to construct complex and functional supramolecular structures like catenanes and rotaxanes (mechanically interlocked molecules). smolecule.com For example, 2,6-bis(N-alkyl-benzimidazolyl)pyridine ligands have been used to create mechanically interlocked catenanes through metal-templated self-assembly. smolecule.com The ability to form both hydrogen bonds and coordinate to metals makes pyridin-3-ol derivatives versatile components in the construction of diverse supramolecular architectures.

Exploration as a Building Block for Functional Materials (e.g., Organic Electronics)

Functional materials are materials designed to have specific properties that can be utilized in various technological applications. Pyridine-containing compounds are being extensively explored for their potential in creating functional organic materials, particularly in the field of organic electronics. researchgate.netchim.it These applications include organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netgrafiati.com

The electronic properties of the pyridine ring, which can be modified by the introduction of various substituents, are key to its utility in this area. mdpi.com Derivatives of this compound could serve as precursors for such materials. For instance, after deprotection of the benzyloxy groups, the resulting 2,6-dihydroxy-pyridin-3-ol could be further functionalized to create molecules with desired electronic and photophysical properties.

Pyridine derivatives have been successfully used as electron-transporting materials in blue phosphorescent OLEDs. researchgate.net The incorporation of pyridine units into polymers has been shown to improve their electronic and optical properties. mdpi.com Furthermore, pyridine-based compounds are used in the synthesis of conducting polymers and luminescent materials. numberanalytics.com The versatility of pyridine chemistry allows for the rational design and synthesis of new materials with tailored properties for specific applications in organic electronics.

Investigation as a Scaffold for Rational Design of Chemical Probes (e.g., pH-responsive fluorescent probes, without clinical/disease context)

Chemical probes are molecules designed to detect and respond to specific chemical species or changes in their environment, such as pH. Fluorescent probes are particularly useful as they can signal the presence of an analyte or a change in conditions through a change in their fluorescence properties. The pyridin-3-ol core is an attractive scaffold for the design of such probes.

The hydroxyl group of the pyridin-3-ol moiety can undergo protonation or deprotonation depending on the pH of the solution. rsc.org This change in protonation state can significantly alter the electronic structure of the molecule, leading to a change in its absorption and fluorescence properties. This pH-dependent behavior is the basis for pH-responsive probes. rsc.orgnih.gov For example, a lanthanide complex containing a 3-hydroxy-6-methylpyridyl group has been shown to be a pH-responsive reporter group, where the deprotonation of the hydroxypyridine changes its coordinating ability and affects the NMR spectrum of the complex. rsc.org

By attaching a fluorophore to the this compound scaffold, it is possible to create a fluorescent probe where the emission is modulated by the pH-sensitive pyridin-3-ol unit. The benzyloxy groups could be used to tune the solubility and steric properties of the probe. The design of such probes involves the careful selection of the fluorophore and the linking strategy to ensure an efficient signaling mechanism. Pyrene-based fluorescent probes incorporating a pyridine unit have been developed for the ratiometric detection of specific analytes. researchgate.net The synthesis of a water-soluble probe based on 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole has been reported to show a colorimetric and fluorescent response to pH changes in the slightly acidic range. mdpi.com

Probe TypeSensing MechanismApplicationReference
Ln(III)-3-hydroxypyridine complexpH-dependent coordination and NMR shiftpH sensing rsc.org
Pyrene-based probe with pyridine unitpH-switched fluorescenceAnalyte detection researchgate.net
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole derivativeColorimetric and fluorescent pH responsepH sensing mdpi.com
Pyranoxanthylium saltpH-dependent fluorescence ("off-on-off")pH sensing nih.gov

Potential in Agrochemical and Industrial Chemical Research

Pyridine and its derivatives have a long history of use in the agrochemical industry as active ingredients in herbicides, fungicides, and insecticides. researchgate.netbiosynce.com The unique chemical properties of the pyridine ring contribute to the high efficacy and selectivity of these agrochemicals. biosynce.com The 3-hydroxypyridine (B118123) scaffold is a key component in the synthesis of some of these compounds. nbinno.com

The structural diversity that can be achieved through the modification of the this compound core makes it a platform for the discovery of new agrochemicals. By introducing different functional groups at various positions on the pyridine ring, it is possible to generate a library of compounds for screening for herbicidal, fungicidal, or insecticidal activity. The benzyloxy groups can be maintained or removed to explore the impact of these substituents on biological activity.

In addition to agrochemicals, pyridine derivatives have broad applications in industrial chemistry. They are used as solvents, catalysts, and as starting materials for the synthesis of a wide range of other chemicals. biosynce.com The versatility of pyridin-3-ol derivatives makes them valuable intermediates in the synthesis of various organic compounds for industrial use. solubilityofthings.com The development of efficient synthetic routes to substituted pyridines is an ongoing area of research, driven by their importance in both academic and industrial settings. organic-chemistry.orgchim.it

Structure Activity Relationship Sar Studies of 2,6 Bis Benzyloxy Pyridin 3 Ol and Analogs

Systematic Modification of Benzyloxy Substituents and their Impact on Molecular Interactions

The benzyloxy group itself offers several points for interaction. The benzyl (B1604629) moiety introduces steric bulk and lipophilicity, which can influence reactivity and solubility. Structure-activity relationship studies on related compounds have shown that alterations to the benzyloxy group can significantly affect biological activity. For instance, the introduction of substituents on the phenyl rings of the benzyloxy groups can modulate electronic and steric properties. Electron-donating or electron-withdrawing groups can alter the electron density of the entire molecule, potentially influencing hydrogen bonding capabilities of the pyridine (B92270) nitrogen and the 3-hydroxyl group.

In a study of SARS-CoV-2 Mpro inhibitors, the incorporation of a benzyloxy carbonyl group in place of a tert-butyloxycarbonyl group resulted in a significant improvement in inhibitory activity. nih.gov This suggests that the benzyloxy group can effectively occupy and interact with specific subsites within a binding pocket. nih.gov The study also highlighted that the position of a nitrogen atom within a pyridyl ring is very important, indicating that even subtle electronic changes can have a significant impact. nih.gov

The steric bulk of the benzyloxy groups can also be a critical determinant of activity. These groups can provide a better fit in larger, more hydrophobic binding pockets. Conversely, they can also introduce steric hindrance, which may prevent the molecule from accessing a sterically restricted active site. The flexibility of the benzyl-oxygen bond allows the phenyl rings to adopt various conformations, which can be advantageous for induced-fit binding to a target.

A hypothetical data table illustrating the impact of benzyloxy substituent modifications on molecular interactions, based on general principles observed in related pyridine derivatives, is presented below.

Modification of Benzyloxy Group Potential Impact on Molecular Interactions Supporting Rationale
Introduction of electron-withdrawing groups (e.g., -NO2, -CN) on the phenyl ringMay enhance π-π stacking interactions; could alter hydrogen bonding capability of the pyridine core.Alters the electronic character of the aromatic ring.
Introduction of electron-donating groups (e.g., -OCH3, -CH3) on the phenyl ringMay increase hydrophobic interactions; could enhance the basicity of the pyridine nitrogen.Increases electron density and lipophilicity.
Replacement of phenyl with other aryl or heteroaryl groupsCan introduce new interaction points (e.g., hydrogen bond donors/acceptors) and alter steric bulk.Modifies the overall topology and electronic landscape of the substituent.
Variation in the length of the alkyl linker (-CH2-)Affects the conformational flexibility and the distance of the aryl group from the pyridine core.Changes the spatial arrangement of the interacting moieties.

Pyridine Core Modifications and Their Influence on Physicochemical Properties and Reactivity

The pyridine ring is a core structural element, and its modification can lead to significant changes in the physicochemical properties and reactivity of the molecule. The nitrogen atom in the pyridine ring imparts a dipole moment and influences the electron distribution across the ring, making it electron-deficient compared to a benzene (B151609) ring. nih.gov This inherent electronic nature affects its ability to participate in various non-covalent interactions.

Modifying the pyridine core, for instance by replacing it with another heterocyclic system, can drastically alter the compound's properties. Even within the pyridine scaffold, the introduction of additional substituents or the alteration of existing ones can fine-tune its characteristics. The pyridine moiety is known to improve aqueous solubility, metabolic stability, and the capacity to form hydrogen bonds in drug candidates. nih.gov

The following table summarizes the potential effects of modifying the pyridine core on the molecule's properties:

Pyridine Core Modification Influence on Physicochemical Properties Influence on Reactivity
Introduction of a second nitrogen atom (e.g., forming a pyrimidine (B1678525) core)Increases polarity and potential for hydrogen bonding; may alter solubility.Changes the electronic distribution, potentially affecting the reactivity of substituents.
Introduction of electron-withdrawing groups on the pyridine ringDecreases the basicity of the pyridine nitrogen; increases the acidity of the 3-hydroxyl group.May make the ring more susceptible to nucleophilic attack.
Introduction of electron-donating groups on the pyridine ringIncreases the basicity of the pyridine nitrogen; decreases the acidity of the 3-hydroxyl group.May enhance the ring's reactivity towards electrophiles.
Fusion of the pyridine ring with another ring system (e.g., forming a quinoline (B57606) or isoquinoline)Increases the surface area and lipophilicity; may lead to enhanced π-stacking interactions.Alters the aromaticity and electronic properties of the core structure.

Positional Isomerism and Stereochemical Effects on Activity (if applicable)

The specific arrangement of substituents on the pyridine ring is critical for biological activity. Moving the hydroxyl group from the 3-position to other positions (e.g., 4- or 5-position) would create positional isomers with distinct electronic and steric profiles. For example, a hydroxyl group at the 4-position would likely exhibit different acidity and hydrogen bonding capabilities compared to the 3-hydroxyl isomer.

Similarly, shifting the benzyloxy groups to other positions on the ring would fundamentally change the molecule's shape and how it presents its interacting groups to a biological target. For instance, moving one benzyloxy group to the 4-position would disrupt the symmetry and alter the steric environment around the pyridine nitrogen.

While 2,6-Bis(benzyloxy)pyridin-3-ol itself is achiral, the introduction of chiral centers, for example by modifying the benzylic methylene (B1212753) group or by introducing a chiral substituent, would result in stereoisomers. These enantiomers or diastereomers could exhibit significantly different biological activities, as they would interact differently with a chiral biological target such as a protein binding site. This principle of stereoselectivity is a cornerstone of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to an in vitro activity)

While no specific QSAR studies on this compound are publicly available, QSAR analyses of structurally related compounds, such as 3-hydroxypyridine-4-one derivatives, have provided valuable insights. mdpi.comnih.gov These studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. researchgate.net

In a typical QSAR study, a variety of molecular descriptors are calculated for each compound in a series. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Relating to the 3D shape of the molecule.

Electronic: Pertaining to the distribution of electrons.

Hydrophobic: Quantifying the lipophilicity.

For a series of 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, QSAR models revealed that topological parameters played a significant role in their antimicrobial activity. mdpi.comnih.gov The most successful models were able to explain and predict a high percentage of the variance in the biological data. mdpi.com

A hypothetical QSAR study on a series of analogs of this compound could involve the following steps:

Synthesis and Biological Testing: A series of analogs with systematic variations in the benzyloxy groups and other positions would be synthesized and tested for a specific in vitro activity.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) would be used to develop a QSAR model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

The resulting QSAR model could identify the key structural features that are either beneficial or detrimental to the desired activity, thereby guiding the design of more potent compounds.

Pharmacophore Elucidation for Hypothetical Binding Sites (Generic, not specific disease)

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target. While the specific target for this compound is not defined here, a hypothetical pharmacophore can be elucidated based on its structural features and findings from studies on related pyridine analogs.

A potential pharmacophore for a generic binding site that could accommodate this compound and its analogs might include the following features:

One Hydrogen Bond Donor: The 3-hydroxyl group is a clear hydrogen bond donor.

One Hydrogen Bond Acceptor: The pyridine nitrogen can act as a hydrogen bond acceptor.

Two Hydrophobic/Aromatic Regions: The two benzyloxy groups provide extensive hydrophobic and aromatic character, suggesting the presence of corresponding hydrophobic pockets in a hypothetical binding site. These regions could also engage in π-π stacking interactions.

The spatial arrangement of these features would be critical for optimal binding. The relative positions of the hydrogen bond donor, hydrogen bond acceptor, and the two hydrophobic regions would define the geometry of the hypothetical binding site.

Pharmacophore models are often developed from a set of active molecules. nih.govnih.gov In studies on other pyridine derivatives, pharmacophore models have been successfully generated, often featuring a combination of hydrogen bond donors, acceptors, and hydrophobic/aromatic sites. tandfonline.com For example, a five-point pharmacophore model for a series of pyrozolo[1,5-a]pyridine analogues included one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov

The following table summarizes the hypothetical pharmacophoric features of this compound:

Pharmacophoric Feature Corresponding Structural Moiety Potential Interaction
Hydrogen Bond Donor (HBD)3-Hydroxyl group (-OH)Donates a hydrogen bond to an acceptor on the target.
Hydrogen Bond Acceptor (HBA)Pyridine Nitrogen (N)Accepts a hydrogen bond from a donor on the target.
Hydrophobic/Aromatic 1 (HY/AR)2-Benzyloxy groupOccupies a hydrophobic pocket; potential for π-stacking.
Hydrophobic/Aromatic 2 (HY/AR)6-Benzyloxy groupOccupies a hydrophobic pocket; potential for π-stacking.

This hypothetical pharmacophore provides a framework for designing new analogs with potentially improved binding affinity for a complementary target.

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